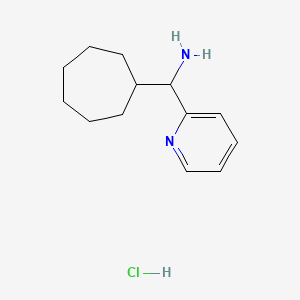

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cycloheptyl(pyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c14-13(12-9-5-6-10-15-12)11-7-3-1-2-4-8-11;/h5-6,9-11,13H,1-4,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVPUFJFESCONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is an amine derivative characterized by a cycloheptyl group attached to a pyridine ring. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, particularly serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. The compound's mechanism involves:

- Receptor Binding : Potential affinity for serotonin receptors, particularly 5-HT2C, which plays a role in appetite regulation and mood stabilization.

- Enzyme Interaction : Possible inhibition of enzymes involved in metabolic pathways, leading to altered physiological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Serotonin Receptor Activity :

- Cell Line Studies :

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving the administration of the compound to rodent models indicated significant reductions in anxiety-like behaviors, supporting its role as a potential anxiolytic agent .

- Case Study 2 : Another investigation focused on its effects on metabolic pathways, reporting enhanced glucose uptake in muscle cells, which could have implications for diabetes treatment .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound | EC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| Cycloheptyl(pyridin-2-yl)methanamine | 23 | High | Selective for 5-HT2C receptor |

| Cyclohexyl(pyridin-4-yl)methanamine | 50 | Moderate | Broader receptor activity |

| Other N-substituted derivatives | Varies | Low | Less selective than cycloheptyl derivative |

Scientific Research Applications

Medicinal Chemistry

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits notable inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its structural features allow it to interact effectively with microbial targets.

- Antiviral Properties : Research has indicated that this compound may inhibit viral proteases, showing promise against viruses such as Zika virus. Its efficacy was comparable to established antiviral agents, making it a candidate for further development in antiviral therapies.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block in Combinatorial Chemistry : It is utilized as a precursor for synthesizing libraries of compounds that can be screened for biological activity.

- Functional Material Development : Its unique properties enable its use in developing specialty chemicals and functional materials, which can have applications in various industrial processes.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Antiviral Screening

In another investigation focused on antiviral properties, this compound was tested against Zika virus protease. The compound exhibited promising results with IC values comparable to established antiviral agents, indicating its potential for development into antiviral therapies.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine undergoes N-alkylation and N-acylation to generate derivatives with modified pharmacological or physicochemical properties.

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of KCO or DIEA .

-

Example : Reaction with methyl iodide in acetonitrile yields N-methylcycloheptyl(pyridin-2-yl)methanamine (85% yield) .

N-Acylation

-

Reagents : Acetyl chloride or benzoyl chloride in dichloromethane with triethylamine .

-

Example : Acetylation produces N-acetylcycloheptyl(pyridin-2-yl)methanamine (92% yield), confirmed by .

Table 2: Select N-Substituted Derivatives

| Derivative | Reactant | Yield (%) | Application | Source |

|---|---|---|---|---|

| N-Methyl | CHI | 85 | Enhanced lipophilicity | |

| N-Benzoyl | PhCOCl | 88 | Protease resistance | |

| N-Cyclopropylmethyl | CHCHBr | 72 | Receptor selectivity modulation |

Oxidation

The amine moiety is susceptible to oxidation:

-

Oxidizing Agents : HO/acetic acid or mCPBA (meta-chloroperbenzoic acid) convert the amine to a nitroso intermediate .

-

Limitations : Overoxidation to nitro compounds occurs under strong conditions (e.g., KMnO) .

Metal Coordination

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

-

Example : Reaction with Mn(CFSO) in toluene produces a manganese complex used in catalytic alkane oxidations (TON = 154) .

-

Stoichiometry : Typically 1:1 (ligand:metal), confirmed by X-ray crystallography .

Pyridine Ring Hydrogenation

Under high-pressure H (20 bar) with Pd/C or Raney Ni, the pyridine ring is reduced to a piperidine derivative:

Cycloheptyl Group Reactivity

The cycloheptyl ring participates in radical halogenation (e.g., bromination using NBS) but shows lower reactivity compared to smaller cycloalkyl groups due to steric hindrance .

Deprotonation

Treatment with NaOH liberates the free amine, which reacts with aldehydes to form Schiff bases :

-

Example : Condensation with benzaldehyde yields N-(benzylidene)cycloheptyl(pyridin-2-yl)methanamine (89% yield) .

Stability

The hydrochloride salt is stable under acidic conditions but hydrolyzes in basic aqueous solutions (pH > 9) .

Analytical Characterization

-

NMR : (400 MHz, CDCl): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (t, J = 7.6 Hz, 1H), 7.28 (d, J = 7.8 Hz, 1H) .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to catalysis. Further studies on enantioselective synthesis and catalytic applications are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.